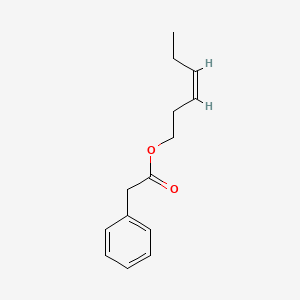

cis-3-Hexenyl phenylacetate

Description

Overview of Ester Chemistry in Natural Products and Synthetic Applications

Esters are a vital class of organic compounds, characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another carbon chain (R-COO-R'). numberanalytics.com They are ubiquitous in nature, contributing to the pleasant and often fruity aromas of many flowers and fruits. reagent.co.ukmedium.com For instance, isoamyl acetate (B1210297) is responsible for the characteristic smell of bananas. ebsco.com This natural prevalence makes esters crucial components in the flavor and fragrance industries. reagent.co.ukmedium.com

The formation of esters, known as esterification, is a fundamental reaction in organic chemistry, typically involving the reaction of a carboxylic acid with an alcohol. numberanalytics.com This process is not only significant in biological systems for processes like fat metabolism but is also extensively used in industrial settings. reagent.co.uk Synthetic esters have a wide array of applications, serving as solvents, plasticizers, and key intermediates in the production of materials like polyesters (e.g., PET for bottles and textiles). reagent.co.ukebsco.com Furthermore, in the pharmaceutical industry, the ester functional group is a common motif. mdpi.com It is often used to create prodrugs, which are inactive compounds that metabolize in the body to release an active drug, a strategy that can enhance a drug's bioavailability. numberanalytics.com Aspirin (acetylsalicylic acid) is a well-known example of an ester with significant therapeutic use. medium.comebsco.com

Significance of cis-3-Hexenyl Phenylacetate (B1230308) in Interdisciplinary Chemical Research

Cis-3-Hexenyl phenylacetate, a specific ester, holds considerable importance in interdisciplinary chemical research due to its unique organoleptic properties and its presence in various natural sources. It is recognized for its mild, sweet, green, and floral aroma, often with honey and rosy undertones. chemicalbook.comsigmaaldrich.comventos.com This distinct scent profile makes it a valuable ingredient in the fragrance industry for creating perfumes, colognes, and other scented products. indiamart.comharrisonjoseph.co.uk It is particularly effective in floral compositions like lily and rose. harrisonjoseph.co.uk

Beyond its use in fragrances, this compound is also utilized in the flavor industry. biosynth.com It can be found in food and beverage products to impart honey, pear, and even vegetable nuances. chemicalbook.comthegoodscentscompany.com The compound has been reported to be naturally present in plants such as Japanese peppermint oil, spearmint oil, corn mint oil, and linden flowers. chemicalbook.comthegoodscentscompany.com Its classification as a volatile organic compound (VOC) also makes it a subject of interest in the study of plant-insect interactions and atmospheric chemistry. biosynth.com The investigation of such compounds contributes to a deeper understanding of chemical signaling in nature.

Scope and Objectives of the Academic Research Outline

This article aims to provide a detailed and scientifically grounded exploration of this compound. The primary objective is to present a focused analysis of its chemical and physical properties, natural occurrence, and established synthesis methods. The content is structured to deliver a thorough understanding of this specific compound, avoiding broader topics outside this scope.

The subsequent sections will present key data and research findings in a clear and accessible format, including the use of interactive data tables. By concentrating solely on this compound, this article will serve as a comprehensive resource for researchers and professionals in chemistry, food science, and the fragrance industry.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₄H₁₈O₂. biosynth.com It belongs to the class of benzene (B151609) and substituted derivatives. foodb.ca

| Property | Value |

| Molecular Weight | 218.29 g/mol biosynth.com |

| Boiling Point | 292-297 °C chemicalbook.com |

| Density | 0.992 g/mL at 25 °C chemicalbook.com |

| Refractive Index | n20/D 1.502 chemicalbook.com |

| Solubility | Insoluble in water; soluble in alcohol and oils chemicalbook.com |

| Odor Profile | Mild, sweet, green-rose-mossy chemicalbook.com |

| Taste Profile | Waxy, green, floral with vegetable and melon nuances at 15 ppm chemicalbook.com |

Natural Occurrence and Synthesis

This ester has been identified in a variety of natural sources. It is a known constituent of Japanese peppermint oil, spearmint oil, and corn mint oil. chemicalbook.com

The synthesis of this compound is typically achieved through the esterification of cis-3-hexenol with phenylacetic acid. A common laboratory and industrial method involves the reaction of phenylacetyl chloride with cis-3-hexenol. chemicalbook.com This reaction is often carried out in the presence of a pyridine (B92270) catalyst and an inert diluent to facilitate the formation of the ester. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

hex-3-enyl 2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-2-3-4-8-11-16-14(15)12-13-9-6-5-7-10-13/h3-7,9-10H,2,8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKFIIYSBXHBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866096 | |

| Record name | Hex-3-en-1-yl phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biological Origin of Cis 3 Hexenyl Phenylacetate

Enzymatic Formation of cis-3-Hexen-1-ol (B126655) as a Key Precursor

The biosynthesis of cis-3-Hexenyl phenylacetate (B1230308) is preceded by the formation of its alcohol precursor, cis-3-Hexen-1-ol. This process is initiated by the enzymatic breakdown of fatty acids. Plant tissues contain enzymes that oxidize unsaturated fatty acids to produce cis-3-hexenal. google.comgoogle.com This aldehyde is then reduced to cis-3-hexen-1-ol by the action of alcohol dehydrogenases. researchgate.netpathbank.org The final step to form related esters like cis-3-hexenyl acetate (B1210297) involves the esterification of cis-3-hexen-1-ol, a reaction catalyzed by alcohol acyltransferases. researchgate.net The synthesis of cis-3-Hexenyl phenylacetate itself can be achieved from phenylacetyl chloride and cis-3-hexen-1-ol. chemicalbook.com

Integration within Alpha-Linolenic Acid Metabolism

The biosynthesis of green leaf volatiles, including this compound, is intricately linked to the metabolism of alpha-linolenic acid. pathbank.orggenome.jp This polyunsaturated fatty acid is a primary precursor for these compounds. pathbank.org The process begins when alpha-linolenic acid is released from membrane lipids and oxidized by a dioxygenase to form a hydroperoxy derivative. pathbank.org This intermediate is then cleaved by a hydroperoxide lyase to produce an aldehyde, which is subsequently reduced to a hexenol by alcohol dehydrogenase. pathbank.org This hexenol can then undergo esterification to form esters like cis-3-hexenyl acetate, which are involved in plant defense signaling. pathbank.org

Bioconversion Mechanisms from Unsaturated Fatty Acids

The conversion of unsaturated fatty acids into C6 volatile compounds, such as cis-3-hexen-1-ol, is a well-documented pathway in plants. google.com The process is initiated by the enzyme lipoxygenase, which catalyzes the formation of a peroxide from unsaturated fatty acids like linolenic acid. google.comnih.gov A hydroperoxide lyase then cleaves this peroxide to yield volatile C6 aldehydes. google.comnih.gov These aldehydes can be reduced to their corresponding alcohols, such as cis-3-hexen-1-ol, by alcohol dehydrogenases. researchgate.netnih.gov The characteristic smell of freshly cut grass is a direct result of the increased activity of lipoxygenase and hydroperoxide lyase upon tissue wounding, leading to the release of hexenals and hexenols. acs.org This pathway is a defense reaction in plants, attracting enemies of herbivores when leaves are damaged. acs.org

Table 2: Key Compounds in the Biosynthesis of this compound

| Compound Name | Chemical Formula | Role | Reference |

|---|---|---|---|

| This compound | C₁₄H₁₈O₂ | Final Product | biosynth.comnist.gov |

| cis-3-Hexen-1-ol | C₆H₁₂O | Key Precursor (Leaf Alcohol) | biosynth.com |

| cis-3-Hexenal | C₆H₁₀O | Aldehyde Intermediate | acs.org |

| Alpha-Linolenic Acid | C₁₈H₃₀O₂ | Primary Precursor | pathbank.org |

| Phenylacetyl chloride | C₈H₇ClO | Synthetic Reactant | chemicalbook.com |

| Acetic acid | C₂H₄O₂ | Reactant for Acetate Ester Formation | ecostore.com |

| Linolenic acid 13-hydroperoxide | C₁₈H₃₀O₄ | Intermediate in GLV Pathway | nih.gov |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Acetyl Group Donor | pathbank.org |

Synthetic Methodologies for Cis 3 Hexenyl Phenylacetate and Analogs

Chemical Synthesis Approaches

Esterification Reactions and Reaction Conditions

The primary chemical route to cis-3-Hexenyl phenylacetate (B1230308) is through the esterification of cis-3-hexen-1-ol (B126655) with phenylacetic acid or its derivatives. A common laboratory-scale synthesis involves the reaction of phenylacetyl chloride with cis-3-hexen-1-ol. chemicalbook.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270), which acts as a catalyst and neutralizes the hydrogen chloride byproduct. chemicalbook.com The reaction is performed in an inert diluent to control the reaction rate and temperature.

The direct esterification of cis-3-hexen-1-ol with phenylacetic acid is another viable method. This reaction is an equilibrium process, and to drive it towards the product side, the removal of water is crucial. This can be achieved by azeotropic distillation or by using a dehydrating agent.

Catalytic Systems in Laboratory and Industrial Synthesis

In both laboratory and industrial settings, various catalytic systems are employed to enhance the efficiency of esterification. For the reaction involving phenylacetyl chloride, pyridine is a commonly used catalyst. chemicalbook.com For direct esterification, acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often utilized. However, these strong acids can sometimes lead to side reactions, such as the isomerization of the double bond in the hexenyl moiety.

Palladium-based catalysts are significant in the synthesis of the precursor, cis-3-hexen-1-ol, through the selective semi-hydrogenation of 3-hexyn-1-ol. perfumerflavorist.com The effectiveness of these catalysts is often modified by "poisons" to prevent over-hydrogenation to hexanol or isomerization to other hexenol isomers. perfumerflavorist.com The choice of catalyst, temperature, and hydrogen pressure are critical parameters in maintaining the desired cis configuration and preventing the formation of byproducts. perfumerflavorist.com

Biocatalytic and Enzymatic Synthesis Pathways

Biocatalytic methods offer a "green" alternative for the synthesis of natural flavor esters like cis-3-Hexenyl phenylacetate, utilizing enzymes to catalyze reactions with high specificity and under mild conditions. researchgate.net

Lipase-Catalyzed Transesterification and Esterification

Lipases are a class of enzymes widely used for the synthesis of esters due to their ability to function in non-aqueous environments. unipd.it They can catalyze both esterification and transesterification reactions. In lipase-catalyzed esterification, cis-3-hexen-1-ol is reacted with phenylacetic acid. The removal of the water byproduct is essential to achieve high conversion rates. researchgate.net

Transesterification involves the reaction of an existing ester with an alcohol to produce a new ester. For the synthesis of a related compound, cis-3-hexenyl acetate (B1210297), vinyl acetate is often used as the acyl donor. researchgate.net The enol formed as a byproduct tautomerizes to acetaldehyde, making the reaction irreversible and driving it towards high yields. researchgate.net Lipases such as Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B, have shown high efficiency in these reactions, achieving yields of over 90%. researchgate.net The kinetic modeling of these reactions often follows a Ping-Pong Bi-Bi mechanism, which can be affected by substrate inhibition. nih.govmdpi.com

Table 1: Lipase-Catalyzed Synthesis of cis-3-Hexenyl Esters

Generated code Whole-Cell Biotransformation Systems for Precursor Synthesis

Whole-cell biotransformation presents an alternative to using isolated enzymes, offering the advantage of cofactor regeneration and potentially more stable enzymatic activity. mdpi.com The precursor, cis-3-hexen-1-ol, can be produced from linolenic acid through a pathway involving the enzymes lipoxygenase (LOX) and hydroperoxide lyase (HPL). researchgate.netgoogle.com This process first converts linolenic acid to a hydroperoxide, which is then cleaved by HPL to form cis-3-hexenal. researchgate.net The resulting aldehyde is subsequently reduced to cis-3-hexen-1-ol by alcohol dehydrogenases (ADH), often present in yeasts like Saccharomyces cerevisiae. researchgate.netnih.gov The use of whole plant cells or recombinant microorganisms expressing these enzymes has been explored for the production of cis-3-hexen-1-ol. researchgate.netgoogle.com For instance, a process using a ground plant cellular product in combination with yeast has been developed to enhance the yield of cis-3-hexenol. google.com

Table of Compounds

Compound Name Acetaldehyde Acetic Acid cis-3-Hexenal cis-3-Hexen-1-ol cis-3-Hexenyl acetate This compound 3-Hexyn-1-ol Hexanol Hydrogen chloride Linolenic acid p-Toluenesulfonic acid Phenylacetic acid Phenylacetyl chloride Pyridine Sulfuric acid Triacetin Vinyl acetate

Principles of Green Chemistry in this compound Synthesis

The synthesis of fragrance compounds like this compound is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance safety. rsc.org Traditional chemical synthesis routes for esters often involve harsh conditions and hazardous materials. mdpi.com For instance, a conventional method for preparing this compound involves the use of phenylacetyl chloride with cis-3-hexenol in the presence of a pyridine catalyst and an inert diluent. chemicalbook.com Green chemistry offers alternatives that are more sustainable, employing safer solvents, renewable reagents, and highly efficient, environmentally benign catalysts. mdpi.com

Utilization of Sustainable Solvents and Reagents

A key tenet of green chemistry is the reduction or elimination of hazardous substances, which prominently includes organic solvents. acs.org Traditional synthesis of fragrance esters like cis-3-hexenyl acetate, a close analog of this compound, has often relied on harmful solvents such as n-hexane, heptane (B126788), and acetonitrile. researchgate.net The move towards sustainability in this area focuses on two primary strategies: the use of eco-friendly solvents and the development of solvent-free reaction systems. researchgate.net

Solvent-free systems represent an ideal approach from a green chemistry perspective, as they reduce waste, minimize potential contamination, and can be more economically viable for industrial scale-up. researchgate.netrsc.org In the enzymatic synthesis of various aroma esters, solvent-free systems have been successfully implemented, often using one of the liquid substrates as the reaction medium. rsc.org

Where solvents are necessary, the focus shifts to "green solvents" that have a lower environmental footprint. While research directly on this compound is limited, studies on similar esters show a trend towards replacing conventional solvents. For example, in the enzymatic synthesis of other fragrance esters, aqueous media have been employed successfully. acs.org

Regarding reagents, green methodologies favor the use of less hazardous starting materials. Instead of acyl chlorides like phenylacetyl chloride, which can be corrosive and produce hazardous byproducts (like HCl), enzymatic routes utilize carboxylic acids (phenylacetic acid) or simple esters (e.g., vinyl acetate for transesterification). mdpi.comchemicalbook.com The use of vinyl acetate as an acyl donor is particularly advantageous in transesterification reactions, as the co-product, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product and resulting in high conversion yields. mdpi.com

Table 1: Comparison of Traditional vs. Green Reagents and Solvents

| Parameter | Traditional Synthesis | Green Synthesis Approach |

| Acylating Agent | Phenylacetyl chloride | Phenylacetic acid, Vinyl acetate |

| Catalyst | Pyridine (homogeneous base) | Enzymes (e.g., Lipases), Heterogeneous solid acids |

| Solvent | Inert diluents, n-hexane, heptane researchgate.net | Solvent-free systems, researchgate.net Aqueous media, acs.org Eco-friendly solvents |

| Byproducts | Pyridinium hydrochloride, HCl | Water (in esterification), researchgate.net Acetaldehyde (from vinyl acetate) mdpi.com |

Development of Environmentally Benign Catalytic Processes

The cornerstone of green synthesis for this compound and its analogs is the replacement of conventional catalysts with environmentally benign alternatives. researchgate.net Biocatalysis, particularly using enzymes like lipases, has emerged as a leading strategy. researchgate.net These processes offer high selectivity, operate under mild temperature and pressure conditions, and the resulting products can often be labeled as "natural," which increases their market appeal. researchgate.net

Lipases are highly efficient in catalyzing esterification and transesterification reactions. researchgate.net Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), are frequently used as they can be easily recovered and reused over multiple batches, enhancing the economic and environmental viability of the process. researchgate.net Research on the synthesis of cis-3-hexenyl acetate has demonstrated the effectiveness of these biocatalysts. High yields, often exceeding 90%, have been achieved using Novozym 435 in both green solvents and solvent-free systems. researchgate.net Other lipases, such as those from Rhizomucor miehei (Lipozyme IM-77), and crude lipases from plant seedlings have also been investigated for the synthesis of cis-3-hexenyl esters. researchgate.netresearchgate.net

Beyond enzymes, heterogeneous solid acid catalysts, such as zirconia-based catalysts (sulfated, molybdated, and tungstated zirconia), represent another avenue for green catalyst development. researchgate.net These catalysts are advantageous as they are easily separated from the reaction mixture, are reusable, and avoid the use of corrosive and polluting liquid acids. researchgate.net They have shown high promise in various organic reactions, including esterification and transesterification, under solvent-free conditions. researchgate.net

Table 2: Research Findings on Enzymatic Synthesis of cis-3-Hexenyl Esters

| Catalyst | Substrates | Reaction Type | Solvent | Key Findings | Reference |

| Novozym 435 | cis-3-hexen-1-ol and various acyl donors | Transesterification/ Esterification | Green solvents / Solvent-free | High yields (>90%) for cis-3-hexenyl acetate. Solvent-free system is more economical for scale-up. | researchgate.net |

| Lipozyme IM-77 | cis-3-hexen-1-ol and triacetin | Transesterification | n-hexane | Molar conversion of 80.9% for cis-3-hexenyl acetate was achieved under optimized conditions. | researchgate.net |

| Aspergillus oryzae (dry mycelium) | cis-3-hexen-1-ol and acetic acid | Esterification | Not specified | Achieved a high esterification yield of 98%; the biocatalyst could be recycled five times. | researchgate.net |

| Crude lipase from Rape Seedlings | cis-3-hexen-1-ol and vinyl acetate | Transesterification | n-hexane | Showed the highest activity among tested plant seedlings, with a 76% yield of cis-3-hexenyl acetate in 72 hours. | researchgate.net |

Advanced Analytical Characterization Techniques in Cis 3 Hexenyl Phenylacetate Research

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile organic compounds (VOCs) like cis-3-Hexenyl phenylacetate (B1230308). frontiersin.orgnih.gov This hyphenated method combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. nih.gov

In the analysis of complex samples such as plant extracts or food products, GC-MS is indispensable for both identifying (qualitative) and measuring the amount (quantitative) of cis-3-Hexenyl phenylacetate. frontiersin.orgnih.gov The process begins with the extraction of volatile compounds from the sample matrix, often using methods like headspace solid-phase microextraction (HS-SPME), which is efficient and minimizes the use of solvents. nih.govacs.org

Once injected into the GC system, the mixture is vaporized, and its components are separated as they travel through a capillary column. Compounds are separated based on their boiling points and affinity for the column's stationary phase. For this compound, a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane phase (e.g., HP-5MS), is typically used. frontiersin.org

As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which bombards the molecules with high-energy electrons. This process creates a positively charged molecular ion and a series of characteristic fragment ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. nih.gov The identity of this compound can be confirmed by comparing its retention time and mass spectrum to that of a known standard or by matching the spectrum against established libraries like the NIST/Wiley Mass Spectral Library. frontiersin.orgnist.gov

Quantitative analysis is achieved by measuring the detector response (e.g., the area of the chromatographic peak) and comparing it to a calibration curve created using known concentrations of a pure this compound standard.

Table 1: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Typical Setting | Purpose |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples, while splitless is for trace analysis. frontiersin.org |

| Injector Temp. | 250 °C | Ensures rapid vaporization of the sample. frontiersin.orgnih.gov |

| Carrier Gas | Helium or Hydrogen | Mobile phase that carries the sample through the column. frontiersin.orgfrontiersin.org |

| Column Type | HP-5MS or similar | A common non-polar column suitable for a wide range of volatile compounds. frontiersin.org |

| Oven Program | Temperature gradient (e.g., 40°C to 250°C) | Separates compounds based on boiling points. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces repeatable fragmentation patterns. nih.gov |

| MS Scan Range | 40-350 m/z | Detects the mass fragments typically produced by volatile esters. nih.gov |

This interactive table summarizes common settings for GC-MS analysis of volatile compounds.

A key area of development is sample preparation and extraction. Techniques like Headspace Solid-Phase Microextraction (HS-SPME) are optimized by selecting the most appropriate fiber coating (e.g., DVB/CAR/PDMS), extraction time, and temperature to maximize the adsorption of the target analyte from the sample's headspace. nih.govacs.org

For the GC-MS system itself, achieving trace-level detection requires minimizing analyte loss and background noise. This is accomplished by using ultra-inert components throughout the sample flow path, from the injection liner to the GC column and transfer lines. gcms.cz Using a mass spectrometer with high sensitivity, such as a time-of-flight (TOF) or a triple quadrupole (MS/MS) detector, can further lower the limits of detection. uniud.it Selected Ion Monitoring (SIM) mode can be employed, where the mass spectrometer is set to detect only a few characteristic ions of this compound, dramatically increasing sensitivity compared to scanning the full mass range.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS)

For exceptionally complex matrices like essential oils or wine, where hundreds of volatile compounds may be present, conventional one-dimensional GC may not provide adequate separation. uniud.it Comprehensive two-dimensional gas chromatography (GCxGC-MS) offers a significant leap in separation power. nih.gov

In a GCxGC system, two different GC columns are coupled in series via a modulator. The first, longer column provides a primary separation, typically based on boiling point. The modulator then traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto a second, shorter, and faster column with a different stationary phase (e.g., a polar phase). This second dimension of separation resolves compounds that may have co-eluted from the first column. uniud.it

The result is a structured two-dimensional chromatogram with significantly increased peak capacity and resolution. This enhanced separation minimizes peak overlap, allowing for the detection and identification of trace compounds that would otherwise be masked by larger, co-eluting peaks in a 1D-GC analysis. nih.govresearchgate.net This is particularly advantageous for accurately identifying isomers or compounds with very similar chemical properties. uniud.it

GCxGC-MS is a powerful tool for untargeted metabolomics and in-depth aroma profiling. nih.govuniud.it In studies of food and beverages, it can reveal a far greater number of volatile compounds than 1D-GC, providing a more complete picture of the sample's chemical fingerprint. researchgate.net For example, in analyzing the volatile profile of wine or beer, GCxGC-MS can separate and identify hundreds of compounds, including esters like this compound, which contribute to the complex aroma. nih.govuniud.it

This high-resolution data is critical in metabolomics research, where subtle differences in the volatile profiles between samples can indicate metabolic responses to environmental changes or genetic differences. nih.gov The ability to detect low-abundance compounds can lead to the discovery of new biomarkers or a deeper understanding of biochemical pathways.

Table 2: Comparison of 1D-GC and GCxGC for Volatile Analysis

| Feature | 1D GC-MS | GCxGC-MS |

| Separation | Single column separation | Two columns with different selectivity |

| Peak Capacity | Lower; prone to co-elution in complex samples uniud.it | Significantly higher; resolves overlapping peaks nih.govuniud.it |

| Sensitivity | Good | Enhanced due to peak focusing by the modulator |

| Data Complexity | 2D data (Time vs. Intensity) | 3D data (1st Dim. Time, 2nd Dim. Time, Intensity) |

| Application | Routine analysis, quality control | Complex matrices, metabolomics, aroma research nih.govuniud.it |

This interactive table highlights the key differences between conventional GC-MS and the more advanced GCxGC-MS technique.

Hyphenated Techniques and Specialized Detection Methods

While GC-MS is the workhorse for volatile analysis, other hyphenated techniques and detectors can provide complementary information. The combination of different analytical methods offers a more comprehensive characterization of this compound and its role in a given sample.

One such technique is Gas Chromatography-Olfactometry (GC-O). In GC-O, the effluent from the GC column is split, with one part going to a standard detector (like an MS or FID) and the other to a sniffing port where a trained human assessor can detect and describe the odor of each compound as it elutes. researchgate.net This provides a direct link between a specific chemical compound and its sensory impact, helping to identify which components, including this compound, are the key contributors to an aroma. uniud.it

Other specialized detectors can be used. A Flame Ionization Detector (FID) is robust and provides excellent quantitative data but no structural information. frontiersin.org More advanced mass spectrometry techniques, such as coupling GC with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), can provide highly accurate mass measurements and detailed structural elucidation, respectively, which is invaluable for confirming compound identity in complex samples without relying solely on library matching. nih.govuniud.it

Thermal Desorption Systems for Volatile Compound Profiling

Thermal desorption (TD) is a versatile, solvent-free pre-concentration technique for gas chromatography (GC) that is instrumental in the analysis of volatile and semi-volatile organic compounds (SVOCs) like this compound from various matrices. sepscience.com This method enhances sensitivity for trace-level compounds by concentrating organic analytes from a sample into a small volume of carrier gas, allowing for detection at parts per billion (ppb) levels or lower. sepscience.com

In practice, TD systems are used to thermally desorb analytes from solid samples or sorbent tubes used for air sampling. sun.ac.za The process involves heating the sample in a flow of inert gas, which sweeps the volatilized compounds onto a cooled trap. This trap is then rapidly heated, injecting the focused band of analytes into a gas chromatograph for separation and subsequent detection. mdpi.com The efficiency of this technique is demonstrated in its ability to handle a wide range of n-alkanes (from n-C16 to n-C44), showcasing its suitability for semi-volatile compounds. sepscience.com

Research on various food products and plant materials has successfully employed TD-GC-MS (Thermal Desorption-Gas Chromatography-Mass Spectrometry) to identify key volatile components. For instance, in the analysis of hawthorn puree, a thermal desorption system coupled with GC-MS-Olfactometry was used to characterize odor-active volatiles. researchgate.net Similarly, studies on English wines utilized an automated TD unit for the analysis of volatile compounds extracted via stir bar sorptive extraction (SBSE). mdpi.comsemanticscholar.org The parameters for thermal desorption, such as desorption temperature and time, are optimized to ensure efficient transfer of analytes. science.gov For example, in the analysis of wine volatiles, stir bars were thermally desorbed by programming the temperature from 20 °C to 300 °C. mdpi.comsemanticscholar.org

Table 1: Example of Thermal Desorption Parameters for Volatile Analysis in Wine

| Parameter | Value |

|---|---|

| Initial Temperature | 20 °C |

| Final Temperature | 300 °C |

| Heating Rate | 60 °C/min |

| Hold Time | 5 min |

| Carrier Gas | Helium |

| Flow Rate | 70 mL/min |

Data sourced from studies on volatile analysis in English wines. mdpi.comsemanticscholar.org

Olfactometry-Coupled Chromatographic Analysis

Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with the sensitivity of the human nose as a detector. researchgate.net This dual detection system allows for the identification of odor-active compounds in a complex mixture, even those present at concentrations too low to be detected by instrumental detectors like a flame ionization detector (FID) or mass spectrometer. dokumen.pub

In a typical GC-O setup, the effluent from the GC column is split into two streams. One stream is directed to a conventional detector (e.g., MS or FID), while the other is sent to a sniffing port where a trained panelist can assess the odor of the eluting compounds. mdpi.com This allows for the direct correlation of specific odors with particular chromatographic peaks.

The application of GC-O has been pivotal in characterizing the key aroma compounds in numerous products. For example, in the study of hawthorn puree, GC-O analysis led to the identification of 40 to 42 odor-active compounds in different varieties. researchgate.net Similarly, research on Chinese Syrah wines identified eighty aroma-active compounds using this technique, with panelists describing the odors of each separated component. mdpi.com The intensity and duration of the perceived odors can be recorded to create an "olfactogram," which provides a profile of the sample's aroma-active compounds. dokumen.pub

Table 2: Selected Odor-Active Compounds Identified by GC-O in Hawthorn Puree

| Compound | Odor Description |

|---|---|

| Methyl 2-methylbutanoate | Fruity |

| Methyl hexanoate | Fruity, sweet |

| Hexyl isobutanoate | Fruity, green |

| Methional | Cooked potato |

| Heptanal | Fatty, citrus |

| (Z)-3-Hexenyl acetate (B1210297) | Green, fruity |

Data adapted from a study on odor-active volatiles in hawthorn puree. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is an essential technique for the definitive structural elucidation of compounds like this compound. pfigueiredo.org This method involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific mass-to-charge ratio (m/z), subjecting it to fragmentation, and then analyzing the resulting product ions. pfigueiredo.org This process provides detailed structural information that is often unattainable with single-stage mass spectrometry. nih.gov

The electron ionization (EI) mass spectrum of this compound shows characteristic fragmentation patterns. nist.gov However, for complex mixtures or when dealing with isomers, MS/MS provides a higher degree of certainty in identification. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), electrospray ionization (ESI) is a common ionization technique. pfigueiredo.org The fragmentation of protonated molecules or their adducts (e.g., sodium adducts [M+Na]+) in the collision cell of a tandem mass spectrometer can reveal specific structural motifs. nih.gov For instance, the fragmentation of phenidate analogues, which share some structural similarities with phenylacetate esters, has been shown to yield structurally informative ions when analyzing their sodium adducts. nih.gov

The NIST WebBook provides the mass spectrum of this compound, which serves as a reference for its identification. nist.govnist.gov The molecular weight of this compound is 218.2915 g/mol , and its chemical formula is C14H18O2. nist.gov The structural information gathered from MS/MS is crucial for confirming the identity of this compound in complex natural extracts.

Table 3: Key Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Chemical Formula | C14H18O2 |

| Molecular Weight | 218.2915 g/mol |

| CAS Registry Number | 42436-07-7 |

| IUPAC Standard InChIKey | FJKFIIYSBXHBCT-ARJAWSKDSA-N |

Biological Activities and Ecological Interactions of Cis 3 Hexenyl Phenylacetate

Role in Plant Physiology and Defense Mechanisms

cis-3-Hexenyl phenylacetate (B1230308) is a member of the green leaf volatiles (GLVs) family, a group of compounds released by plants upon mechanical damage or herbivore attack. thefrostlab.comperfumerflavorist.com These volatiles serve as crucial signals in priming the plant's defense systems.

Green Leaf Volatile (GLV) Signaling in Plant Responses

When a plant is wounded, it rapidly releases a blend of GLVs, including cis-3-Hexenyl acetate (B1210297), a closely related compound to cis-3-Hexenyl phenylacetate. perfumerflavorist.commdpi.com This release acts as an early warning signal, not only for the damaged plant itself but also for neighboring plants. mdpi.comfrontiersin.org The detection of these airborne chemical cues can trigger a state of readiness in undamaged plants, a phenomenon known as priming. nih.govnih.gov For instance, exposure to cis-3-hexenyl acetate has been shown to prime defense genes and metabolites in hybrid poplar trees. nih.gov This preemptive measure allows plants to mount a faster and more robust defense response when they are subsequently attacked. nih.gov

The release of GLVs is a widespread phenomenon observed in a variety of plant species, including tomato, maize, Arabidopsis, lima bean, and pepper. thefrostlab.com This suggests a conserved and ecologically significant role for these compounds in plant communication and defense.

Induction and Priming of Defense Genes and Metabolites

The perception of GLVs like cis-3-Hexenyl acetate initiates a cascade of molecular events within the plant, leading to the induction and priming of defense-related genes and the production of defensive secondary metabolites. nih.govoup.com In hybrid poplar, for example, exposure to cis-3-hexenyl acetate led to increased concentrations of jasmonic acid and linolenic acid following gypsy moth feeding. nih.gov It also primed the transcription of genes involved in oxylipin signaling and direct defenses. nih.gov

This priming effect is not without its potential costs. In some cases, the allocation of resources to a primed defense state can lead to trade-offs with growth and reproduction. For example, pepper plants treated with cis-3-hexenyl acetate were shorter and produced fewer flowers and fruits compared to control plants. thefrostlab.com Conversely, treated lima bean plants showed enhanced growth and flower production, suggesting that the response to GLV signals can be species-specific. thefrostlab.com

Impact on Oxylipin Signaling Pathways in Plants

The oxylipin pathway is a central signaling network in plants that regulates responses to wounding and pathogen attack. nih.gov GLVs, including cis-3-Hexenyl acetate, are synthesized from the hydroperoxide lyase (HPL) branch of the oxylipin pathway. mdpi.comnih.gov These C6-volatiles can, in turn, influence the pathway itself.

Exposure to cis-3-hexenyl acetate has been shown to induce transcriptional changes that prime oxylipin signaling in poplar and maize. thefrostlab.com This priming leads to a more rapid and potent activation of defense responses upon subsequent stress. The interaction between GLVs and the oxylipin pathway highlights the complex and interconnected nature of plant defense signaling.

Contributions to Plant Aroma and Flavor Profiles

Beyond its role in defense, this compound and its related compounds are significant contributors to the characteristic aroma and flavor of many plants.

Influence on Characteristic Odor and Taste Perception in Botanical Extracts

This compound possesses a mild and sweet, green-rose-mossy odor. chemicalbook.com Its taste is described as waxy, green, and floral with nuances of melon. chemicalbook.comfragranceu.com This unique sensory profile makes it a valuable component in the flavor and fragrance industry, where it is used to impart fresh, green, and floral notes to a variety of products. ventos.comchemicalbull.com

It is found naturally in various essential oils, including Japanese peppermint oil, spearmint oil, and corn mint oil. chemicalbook.com The presence of this compound in botanical extracts directly influences their perceived aroma and taste. For instance, it is used to create honey, pear, cabbage, and onion flavors. fragranceu.comthegoodscentscompany.com

| Botanical Source | Reported Flavor/Odor Contribution of this compound and Related Compounds |

| Japanese Peppermint Oil | Green, floral, mossy chemicalbook.com |

| Spearmint Oil | Green, floral, mossy chemicalbook.com |

| Corn Mint Oil | Green, floral, mossy chemicalbook.com |

| Various Fruits (e.g., pear) | Waxy, green, floral, melon-like chemicalbook.comfragranceu.com |

| Various Vegetables (e.g., cabbage, onion) | Waxy, green fragranceu.comthegoodscentscompany.com |

Metabolomic Approaches to Flavor Compound Biosynthesis in Fruits

Metabolomic studies provide a powerful tool for understanding the complex biosynthetic pathways that lead to the production of flavor compounds in fruits. acs.org In mangoes, for example, a pathway-based metabolomics approach has been used to investigate the formation of key flavor compounds, including esters like cis-3-Hexenyl acetate. acs.org

The biosynthesis of this compound and other esters often involves the esterification of an alcohol (in this case, cis-3-hexenol) with an acid (phenylacetic acid). smolecule.com The precursors for these compounds are derived from various metabolic pathways, including the fatty acid and phenylpropanoid pathways. acs.orgresearchgate.net Understanding the regulation of these pathways is crucial for improving the flavor quality of fruits. For instance, research on mangoes has shown a positive correlation between the flavor precursor α-linolenic acid and the product (Z)-3-hexenyl acetate. acs.org

| Fruit | Precursor | Flavor Compound | Flavor Description |

| Mango | α-Linolenic Acid | (Z)-3-Hexenyl acetate | Green, fruity acs.org |

| Strawberry | Multiple precursors | (Z)-3-Hexenyl acetate | Green, fruity mdpi.com |

| Apple | Multiple precursors | (Z)-3-Hexenyl acetate | Green, fruity mdpi.com |

| Pear | Multiple precursors | (Z)-3-Hexenyl acetate | Green, fruity mdpi.com |

| Peach | Multiple precursors | (Z)-3-Hexenyl acetate | Green, fruity mdpi.com |

Interactions in Insect-Plant Systems

Role as a Host-Locating Cue for Herbivorous Insects

Based on available scientific literature, there is currently limited specific information detailing the role of this compound as a host-locating cue for herbivorous insects. While it is recognized as a volatile organic compound found in some plants, its direct function in attracting or guiding herbivorous insects to their host plants has not been extensively documented in published research. frontiersin.org

Modulation of Insect Behavior by Plant Volatile Emissions

Currently, there is a lack of specific studies in the scientific literature that demonstrate the modulation of insect behavior by this compound as a component of plant volatile emissions. The broader class of C6 green leaf volatiles (GLVs), which includes structurally related compounds, is well-known to influence insect behaviors such as attraction, repulsion, and oviposition. However, specific research focusing on the behavioral effects of this compound is not prominently available.

Metabolic Fate and Biotransformation Studies

Identification in Mammalian and Aquatic Organism Metabolic Profiles

This compound has been identified in the metabolic profiles of certain aquatic organisms under conditions of chemical stress. In a study investigating the effects of the pollutant 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) on the sea cucumber Apostichopus japonicus, this compound was detected as a significantly up-regulated metabolite in the creature's body wall tissue. epdf.pubyosan.edu This finding indicates its presence and modulation within the metabolic system of this marine invertebrate in response to environmental contaminants.

In the context of mammals, while direct metabolic profiling studies are not widely available, the compound has been identified as a natural constituent of plants such as Cannabis Sativa L. researchgate.net Its presence in plant matter suggests a potential route of exposure for mammals through diet, although its subsequent metabolic fate within mammalian systems has not been fully elucidated in the available research.

Table 1: Detection of this compound in Biological Systems

| Organism | Tissue/Sample Type | Experimental Context | Finding | Citation |

| Sea Cucumber (Apostichopus japonicus) | Body Wall | Exposure to BDE-47 pollutant | Up-regulated metabolite | epdf.pubyosan.edu |

| Cannabis Sativa L. | Plant | Constituent Analysis | Identified as a natural component | researchgate.net |

Participation in Cellular Metabolic Pathways and Stress Responses

The specific pathways identified as being affected in conjunction with the changes in this compound levels include cysteine and methionine metabolism, the morphine addiction pathway, and the cGMP-PKG signaling pathway. epdf.pub

Table 2: Metabolic Pathways Associated with this compound Alteration Under Stress

| Organism | Stressor | Associated Metabolic Pathways | Implied Stress Response | Citation |

| Sea Cucumber (Apostichopus japonicus) | BDE-47 | Cysteine and Methionine Metabolism | Oxidative Stress, Immune Response | epdf.pub |

| Morphine Addiction Pathway | Neurotoxicity | epdf.pub | ||

| cGMP-PKG Signaling Pathway | Various Cellular Processes | epdf.pub |

Enzymatic Hydrolysis and Degradation by Carboxylesterases

The chemical structure of this compound, being a carboxylic acid ester, suggests a high probability of it undergoing enzymatic hydrolysis as a primary metabolic pathway. This reaction is typically catalyzed by carboxylesterases (EC 3.1.1.1), a class of serine hydrolase enzymes widespread in nature, which are known to metabolize a vast array of ester-containing compounds.

While direct studies demonstrating the hydrolysis of this compound by a specific carboxylesterase are not available in the current literature, research on analogous compounds provides strong evidence for this metabolic route. Studies on pig liver esterase, a model carboxylesterase, show that it actively hydrolyzes various alkyl phenylacetate esters. The rate of this hydrolysis is dependent on the structure of the alcohol portion of the ester, but the fundamental reaction involves the cleavage of the ester bond to yield phenylacetic acid and the corresponding alcohol—in this case, cis-3-hexenol. Given that phenylacetate esters are established substrates for these enzymes, it is biochemically plausible that this compound is similarly degraded by carboxylesterases in organisms where it is present.

Comparative Metabolism Across Biological Systems

The metabolism of this compound and related green leaf volatiles (GLVs) displays notable differences across various biological systems, including plants, insects, and even marine invertebrates. This differentiation is largely dictated by the enzymatic machinery present in each organism, which has evolved to meet specific ecological and physiological needs. plos.org

In plants , the metabolism of GLVs is a crucial component of their defense mechanisms and internal signaling. When a plant leaf is damaged, it releases a burst of C6 aldehydes, such as (Z)-3-hexenal. plos.orgcore.ac.uk These aldehydes can be toxic to the plant cells themselves if they accumulate to high concentrations. core.ac.uk To mitigate this self-toxicity, intact cells neighboring the wounded tissue rapidly metabolize these aldehydes. plos.orgcore.ac.uk A key process is the reduction of C6 aldehydes to their corresponding alcohols, a reaction catalyzed by NADPH-dependent reductases. plos.org For instance, (Z)-3-hexenal is reduced to (Z)-3-hexenol. plos.orgcore.ac.uk This alcohol can then be further esterified, for example, with acetyl-CoA to form (Z)-3-hexenyl acetate. plos.org This metabolic conversion serves a dual purpose: it detoxifies the reactive aldehydes in healthy tissues while allowing the more volatile and deterrent aldehydes to accumulate at the site of injury to repel herbivores. plos.orgcore.ac.uk Studies on various plant species, including Arabidopsis thaliana and grapes (Vitis vinifera), have elucidated these pathways, highlighting the dynamic nature of GLV metabolism in response to environmental stressors. plos.orgmdpi.com

In insects , the perception and metabolism of plant volatiles like this compound are critical for behaviors such as host plant location, feeding, and oviposition. uliege.beusp.br Insects possess sophisticated olfactory systems with specific odorant receptors (ORs) that bind to particular plant volatiles. uliege.benih.gov For example, the tea green leafhopper (Empoasca vitis) uses the emission levels of (Z)-3-hexenyl acetate to distinguish between resistant and susceptible tea varieties. science.gov Once perceived, these compounds can be metabolized by the insect. While the specific metabolic pathways for this compound in many insects are not fully detailed, general metabolic processes for xenobiotics in insects involve enzymes such as cytochrome P450s, esterases, and glutathione (B108866) S-transferases. These enzymes can detoxify the compounds or, in some cases, sequester them for the insect's own defense. oup.com The interaction is complex, as some plant volatiles can synergize with insect pheromones, enhancing mating success, while others can act as repellents. usp.br

Interestingly, evidence of the metabolism of this compound has also been observed in marine invertebrates . A study on the sea cucumber Apostichopus japonicus exposed to the environmental pollutant BDE-47 showed an upregulation of this compound. frontiersin.org This suggests that this compound is involved in the sea cucumber's metabolic response to chemical stress. The upregulation of this compound was linked to pathways such as cysteine and methionine metabolism and the morphine addiction pathway, indicating a complex systemic response. frontiersin.org This finding highlights that the metabolic pathways involving this and other volatile compounds are not limited to terrestrial plant-insect interactions.

The following table provides a comparative overview of the metabolic aspects of this compound and related GLVs in different biological systems.

| Biological System | Key Metabolic Processes | Primary Functions | Key Enzymes/Pathways Involved |

| Plants | Reduction of C6 aldehydes to alcohols; Esterification of alcohols. plos.org | Defense against herbivores; Mitigation of self-toxicity from aldehydes. plos.orgcore.ac.uk | NADPH-dependent reductases; Acyltransferases (e.g., BAHD family). plos.org |

| Insects | Olfactory perception; Detoxification/Sequestration. uliege.beoup.com | Host location; Mating; Oviposition. uliege.beusp.brscience.gov | Odorant Receptors (ORs); Cytochrome P450s; Esterases. uliege.beoup.com |

| Marine Invertebrates | Upregulation in response to chemical stress. frontiersin.org | Potential role in detoxification and stress response. frontiersin.org | Cysteine and methionine metabolism; Morphine addiction pathway (as indicated by metabolomic analysis). frontiersin.org |

Neuroactive Potential and Associated Bioactivity

The investigation into the neuroactive potential of this compound is an emerging area of research, with initial findings suggesting possible interactions with the central nervous system. This is primarily explored through its presence in certain psychoactive plants and through computational predictions of its molecular targets.

Investigation within Psychoactive Plant Metabolomes

Another plant with well-documented psychoactive effects is Salvia divinorum. iucr.org While its principal active compound is Salvinorin A, a potent κ-opioid receptor agonist, the plant's full chemical profile includes a variety of other compounds. iucr.org Although direct identification of this compound in Salvia divinorum from the reviewed sources is not explicit, the presence of numerous terpenoids and other volatile organic compounds in psychoactive plants warrants further investigation into the potential synergistic or modulatory roles of compounds like this compound.

The table below lists plants with known psychoactive properties where volatile esters are part of the metabolome.

| Plant | Traditional Use | Known Active Compounds | Potential Role of Volatile Esters |

| Calea zacatechichi | Induction of lucid dreams, digestive aid. sacredplants.com.augomoa.net | Sesquiterpene lactones (e.g., germacranolides), Flavones (e.g., acacetin). gomoa.net | Contribution to the overall psychoactive and aromatic profile. sacredplants.com.au |

| Salvia divinorum | Spiritual practices, hallucinogenic experiences. iucr.org | Salvinorin A (κ-opioid receptor agonist). iucr.org | The complex mixture of volatiles may modulate the primary effects, though specific roles are unconfirmed. |

Computational Prediction of Molecular Interactions with Biological Targets

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are valuable tools for predicting the biological targets of a given compound. unipa.itmdpi.com These computational approaches simulate the interaction between a small molecule, like this compound, and a biological macromolecule, typically a protein receptor or enzyme. unipa.itnih.gov

Computational studies have been employed to understand the binding of various odorant molecules to their corresponding olfactory receptors, revealing the complex nature of these interactions. nih.govnih.govdgist.ac.kr For this compound and related "green" odorants, specific human olfactory receptors, such as OR2J3 which is known to respond to cis-3-hexen-1-ol (B126655), are likely candidates for interaction. nih.gov Molecular docking simulations can predict the binding affinity and pose of this compound within the binding pocket of such receptors, providing insights into the structural basis of its green, floral, and honey-like aroma. sigmaaldrich.comthegoodscentscompany.com

Beyond olfactory receptors, computational analyses can predict interactions with other neurologically relevant targets. For example, some compounds found in Calea ternifolia (a synonym for Calea zacatechichi) are suggested to have GABAergic activity, meaning they interact with GABA receptors in the brain. wikipedia.org While direct computational evidence for this compound binding to GABA receptors was not found in the search results, the presence of this compound in a plant with known GABAergic constituents suggests this as a potential area for future investigation. wikipedia.org The integration of network pharmacology and molecular docking is a powerful approach to screen for potential biological targets and understand the complex interactions of natural products. mdpi.com

The following table summarizes the predicted and potential biological targets for this compound based on computational and indirect evidence.

| Predicted Biological Target | Basis for Prediction | Potential Effect |

| Olfactory Receptors (e.g., OR2J3 family) | Structural similarity to known ligands (e.g., cis-3-hexen-1-ol); Molecular docking predictions. nih.govmdpi.com | Perception of its characteristic "green" and floral aroma. sigmaaldrich.comthegoodscentscompany.com |

| GABA Receptors | Presence in Calea zacatechichi, a plant with reported GABAergic compounds. wikipedia.org | Potential modulation of GABAergic neurotransmission (Hypothetical). |

| Other Neurological Receptors | General application of in silico screening for neuroactive compounds. unipa.itmdpi.comnih.gov | Unexplored neuroactive potential. |

Environmental Dynamics and Degradation Pathways of Cis 3 Hexenyl Phenylacetate

Atmospheric Fate and Secondary Organic Aerosol Formation

Once released into the atmosphere, cis-3-Hexenyl phenylacetate (B1230308), like other biogenic volatile organic compounds (BVOCs), participates in chemical reactions that can significantly impact air quality and climate. nih.govnih.gov These compounds are key precursors in the formation of tropospheric ozone and secondary organic aerosols (SOA), which constitute a major fraction of fine particulate matter in the atmosphere. nih.govmdpi.com

The presence of a double bond in the hexenyl moiety makes cis-3-Hexenyl phenylacetate highly reactive towards atmospheric oxidants, particularly ozone (O₃). nih.gov The reaction between ozone and alkenes like this compound proceeds through an electrophilic 1,3-cycloaddition mechanism. This initial step forms an unstable primary ozonide (a 1,2,3-trioxolane). nih.gov This intermediate rapidly decomposes, cleaving the carbon-carbon double bond and generating two primary products: a carbonyl compound and a Criegee Intermediate (CI). nih.gov

The ozonolysis of this compound is expected to yield propanal and a C₅-ester Criegee intermediate. The stabilized Criegee Intermediates are highly reactive and can undergo various subsequent reactions, including unimolecular decay or reactions with other atmospheric species. These reactions can lead to the formation of low-volatility products that can either nucleate to form new particles or condense onto existing aerosol particles, contributing to the formation and growth of Secondary Organic Aerosols (SOA). mdpi.comresearchgate.net Studies on the related compound, cis-3-hexenyl acetate (B1210297), have demonstrated its potential to generate SOA through ozonolysis. nih.govmdpi.com

Table 1: Predicted Primary Products of this compound Ozonolysis

| Reactant | Oxidant | Primary Products | Significance |

|---|

Environmental conditions play a crucial role in the atmospheric transformation of volatile organic compounds and subsequent SOA formation. Parameters such as relative humidity (RH) have been shown to have a significant, and often complex, impact. mdpi.comchemrxiv.org

Research on cis-3-hexenyl acetate, a structurally similar green leaf volatile (GLV), has revealed a nontrivial impact of relative humidity on new particle formation (NPF). mdpi.comresearchgate.net Studies have shown that increasing RH can inhibit and even completely shut down NPF from the ozonolysis of cis-3-hexenyl acetate at RH levels above 1%. mdpi.comchemrxiv.orgresearchgate.net The proposed mechanism for this inhibition involves the reaction of Criegee intermediates with water molecules. researchgate.netchemrxiv.org This reaction can lead to the formation of smaller, more volatile compounds like carboxylic acids, which are less likely to contribute to new particle formation compared to the products of CI self-reactions or reactions with other organic molecules that dominate under dry conditions. researchgate.netresearchgate.net While the exact mechanism remains an area of active research, it is clear that water vapor can significantly alter the chemical pathways of ozonolysis products, thereby affecting SOA yields. nih.govmdpi.comchemrxiv.org

Table 2: Effect of Relative Humidity on New Particle Formation from a Related Compound (cis-3-Hexenyl Acetate)

| Environmental Parameter | Observation | Implication for Atmospheric Fate | Reference |

|---|

Microbial Degradation Pathways in Environmental Systems

Microorganisms are central to the breakdown of organic compounds in terrestrial and aquatic environments. nih.govfrontiersin.org The degradation of complex organic molecules like this compound by microbial communities is a key process in biogeochemical cycling. nih.govresearchgate.net

The initial step in the microbial degradation of this compound is likely the enzymatic hydrolysis of the ester bond. This reaction would be catalyzed by esterases, a broad class of enzymes produced by many microorganisms. The hydrolysis would cleave the molecule into its two constituent parts: cis-3-hexen-1-ol (B126655) and phenylacetic acid (PAA). Both of these products can then be further metabolized by microorganisms and used as sources of carbon and energy. nih.gov This type of hydrolytic cleavage is a common strategy employed by microbes to break down complex environmental contaminants. nih.govfrontiersin.org

Phenylacetic acid (PAA) is a central intermediate in the metabolism of numerous aromatic compounds. frontiersin.orgasm.org Its degradation has been extensively studied in various bacteria, including Pseudomonas putida and Escherichia coli. asm.orgpnas.org The most well-characterized route is an aerobic pathway that funnels PAA into the Krebs cycle. asm.org

This pathway involves a series of enzymatic steps:

Activation: Phenylacetic acid is first activated to its coenzyme A (CoA) thioester, phenylacetyl-CoA, by a phenylacetyl-CoA ligase. pnas.orgpnas.org

Ring Attack: The aromatic ring of phenylacetyl-CoA is then hydroxylated. This is a critical step that prepares the stable aromatic ring for cleavage. pnas.orgpnas.org

Ring Opening: The hydroxylated ring is subsequently opened, yielding an aliphatic dicarboxylic acid. pnas.org

β-Oxidation-like Cascade: The resulting aliphatic chain undergoes a series of reactions analogous to the β-oxidation of fatty acids, ultimately yielding central metabolites such as acetyl-CoA and succinyl-CoA. pnas.orgnih.gov

This entire set of reactions is encoded by a cluster of genes, often referred to as the paa gene cluster. asm.orgnih.gov The presence of this pathway in a significant percentage of sequenced bacterial genomes underscores its environmental importance in the recycling of aromatic compounds. frontiersin.orgnih.gov

Table 3: Key Stages in the Aerobic Catabolism of Phenylacetic Acid

| Stage | Key Enzyme(s) | Intermediate/Product | Significance | Reference |

|---|---|---|---|---|

| Activation | Phenylacetyl-CoA ligase (PaaK) | Phenylacetyl-CoA | Prepares PAA for subsequent enzymatic reactions. | asm.org |

| Ring Hydroxylation | Phenylacetyl-CoA 1,2-epoxygenase (PaaA-E) | Ring 1,2-epoxide | Destabilizes the aromatic ring for cleavage. | asm.orgnih.gov |

| Ring Opening | PaaZ | Aliphatic dicarboxylic acid | Cleavage of the aromatic structure. | asm.org |

Environmental Stability and Abiotic Transformations

In addition to atmospheric and microbial processes, the environmental persistence of this compound is influenced by its inherent chemical stability and susceptibility to abiotic transformations. As an ester, it can undergo hydrolysis in aqueous environments, a reaction that splits the molecule into cis-3-hexen-1-ol and phenylacetic acid. The rate of this abiotic hydrolysis is dependent on factors such as pH and temperature. However, this compound is reported to be insoluble in water, which would likely limit the rate of hydrolysis in aquatic systems. chemicalbook.com Compared to the rapid reactions with atmospheric oxidants and efficient microbial degradation, abiotic hydrolysis is generally a slower degradation pathway for such compounds in the environment.

Photolytic and Hydrolytic Degradation Mechanisms

The environmental persistence of this compound, a volatile organic compound (VOC) used in fragrances and flavors, is significantly influenced by abiotic degradation processes, primarily photolysis and hydrolysis. These mechanisms involve the breakdown of the molecule through the action of light and water, respectively, leading to the formation of less complex and potentially more environmentally benign substances.

Photolytic Degradation

The photolytic degradation of this compound is initiated by the absorption of ultraviolet (UV) radiation from sunlight. This process can lead to the cleavage of chemical bonds within the molecule. The primary photochemical reaction anticipated for phenylacetate esters involves the homolytic cleavage of the ester's carbon-oxygen bond. cdnsciencepub.com This results in the formation of a phenoxy radical and an acyl radical. caltech.edu

In the case of this compound, this would lead to the formation of a cis-3-hexenyloxy radical and a phenylacetyl radical. These radical species are highly reactive and can undergo further reactions, such as decarbonylation of the acyl radical to produce carbon monoxide and a methyl radical. caltech.edu The subsequent reactions of these radicals with other molecules in the environment would lead to a variety of degradation products. While direct photolysis in the atmosphere is a potential degradation pathway, indirect photolysis, mediated by photochemically produced reactive species like hydroxyl radicals (•OH), is also a significant contributor to the atmospheric degradation of many VOCs. nih.govacs.org

Hydrolytic Degradation

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, the ester linkage is the most susceptible site for hydrolysis. This reaction breaks the ester bond, yielding phenylacetic acid and cis-3-hexen-1-ol. numberanalytics.com The rate of hydrolysis is highly dependent on the pH of the surrounding medium and temperature. stanford.edunih.gov

Ester hydrolysis can be catalyzed by both acids and bases. numberanalytics.comnih.gov In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, which is generally a faster and irreversible process compared to acid-catalyzed hydrolysis. nih.gov Studies on similar esters, such as phenyl acetate, have shown that base-catalyzed hydrolysis is the dominant pathway in near-neutral environmental systems. stanford.edu The presence of mineral surfaces, such as those found in soil and sediments, can also catalyze the hydrolysis of esters. stanford.edu

The table below summarizes the expected primary degradation products from the photolytic and hydrolytic degradation of this compound.

| Degradation Pathway | Primary Reactants | Primary Products |

| Photolysis | This compound, UV light | cis-3-Hexenyloxy radical, Phenylacetyl radical |

| Hydrolysis | This compound, Water | Phenylacetic acid, cis-3-Hexen-1-ol |

Interaction with Environmental Matrices

Once released into the environment, this compound, as a volatile and semi-hydrophobic organic compound, will interact with various environmental compartments, including soil, sediment, and water. These interactions govern its transport, bioavailability, and ultimately its fate.

Sorption in Soil and Sediment

The primary process governing the interaction of non-ionic organic compounds like this compound with soil and sediment is sorption, which includes both adsorption (to the surface) and absorption (partitioning into a phase). researchgate.net The extent of sorption is largely influenced by the organic matter content of the soil or sediment. hep.com.cnnih.gov The hydrophobic nature of the phenyl and hexenyl groups in this compound suggests a tendency to partition from water into the organic fraction of soils and sediments. researchgate.net

Hydrogen bonding may also play a role in the sorption of esters to soil organic matter. nih.govresearchgate.net The presence of moisture in the soil can significantly reduce the sorption of hydrophobic compounds by competing for binding sites on mineral surfaces. researchgate.net The sorption behavior of this compound will affect its mobility in the subsurface, with stronger sorption leading to reduced leaching into groundwater.

Behavior in Aquatic Systems

In aquatic environments, the fate of this compound is influenced by its water solubility and potential for volatilization and degradation. While its solubility is limited, the dissolved fraction is subject to hydrolytic and photolytic degradation. numberanalytics.comnih.gov Volatilization from the water surface to the atmosphere is another important removal mechanism for VOCs. nih.gov In the water column, the compound may also partition to suspended organic matter and eventually be deposited in the sediment.

The table below outlines the expected interactions of this compound with different environmental matrices.

| Environmental Matrix | Primary Interaction/Process | Governing Factors |

| Soil | Sorption (Adsorption and Absorption) | Soil organic matter content, Moisture content, Soil texture |

| Sediment | Partitioning into organic matter | Sediment organic carbon content, Particle size |

| Water | Dissolution, Volatilization, Hydrolysis, Photolysis | Water solubility, Temperature, pH, Sunlight exposure |

| Atmosphere | Photodegradation (direct and indirect) | UV radiation intensity, Concentration of reactive species (e.g., •OH) |

Structure Activity Relationship Sar Studies of Cis 3 Hexenyl Phenylacetate

Influence of Stereoisomerism on Biological and Sensory Activity

The geometry of the double bond in the hexenyl chain is a critical determinant of the molecule's sensory and biological properties. The cis (or Z) configuration at the C3-C4 double bond in cis-3-hexenyl phenylacetate (B1230308) is fundamental to its characteristic odor profile, which is described as a mild and sweet, green, rosy, and mossy scent with floral and honey nuances. thegoodscentscompany.comchemicalbook.com This "green" note is a hallmark of C6-volatiles derived from cis-3-hexenol, often referred to as leaf alcohol.

While direct comparative studies on the sensory profiles of cis-3-hexenyl phenylacetate and its trans (or E) isomer are not extensively documented in the available literature, the principles of stereoisomerism in olfaction are well-established. For the closely related cis-3-hexenyl acetate (B1210297), the cis isomer possesses a powerful, sharp green odor, which is highly valued in flavor and fragrance applications. thegoodscentscompany.com In contrast, the trans isomer typically has a less intense and different character. This distinction underscores that the specific spatial arrangement of the ethyl group relative to the rest of the carbon chain, as dictated by the double bond's geometry, is crucial for the precise interaction with olfactory receptors that elicits the perception of a "green" scent.

In the context of biological activity, particularly in insect olfaction, stereoisomerism is paramount. Insects possess olfactory receptors that are highly specific to the stereochemistry of semiochemicals. Electrophysiological studies on various insect species have shown that antennae can respond differently to cis and trans isomers of hexenyl derivatives. For example, studies on the moth Earias vittella showed that male antennae respond to (Z)-3-hexenyl benzoate, indicating a capacity to detect specific geometric isomers. researchgate.net Although specific electroantennogram (EAG) data for the isomers of 3-hexenyl phenylacetate is limited, it is a well-established principle that the correct stereoisomer is often required for optimal binding to an olfactory receptor and subsequent behavioral response. nih.gov

Molecular Structural Determinants Governing Ecological Function

The ecological function of this compound as a chemical signal is governed by the distinct contributions of its two primary structural components: the cis-3-hexenyl alcohol moiety and the phenylacetate acid moiety.

The cis-3-Hexenyl Group : This C6 unsaturated alcohol chain is the source of the molecule's "green" character. Compounds featuring this structure are known as Green Leaf Volatiles (GLVs), which are released by plants upon tissue damage. nih.gov As such, the cis-3-hexenyl portion of the molecule acts as a widespread ecological cue signaling the presence of a plant, often one that has been fed upon by other herbivores. nih.gov This signal can be used by insects to locate host plants. nih.govscience.gov Studies on various insects, including the fruit-piercing moth Eudocima phalonia, show that the related compound (Z)-3-hexenyl acetate elicits significant electrophysiological responses, indicating its role as a key bioactive compound in host-plant recognition. dpi.qld.gov.au

The Phenylacetate Group : The phenylacetate portion imparts the floral, honey, and sweet characteristics to the molecule's scent profile. chemicalbook.comnih.gov Phenylacetates and related benzenoid compounds are common constituents of floral scents and function as attractants for pollinators. nih.gov The presence of this aromatic ring and the carbonyl group creates a different set of physicochemical properties compared to simple alkyl esters, influencing both its volatility and the types of olfactory receptors it can activate.

The combination of these two structural determinants in a single molecule creates a complex and specific signal. It simultaneously provides a general "green leaf" cue and a more specific "floral/sweet" cue. This dual message may serve to attract specific herbivores that feed on flowering plants or act as a synomone, where the plant volatile synergizes with insect-produced pheromones to enhance mate attraction at the host-plant location. amazonaws.comamazonaws.com For instance, GLVs like (Z)-3-hexenyl acetate have been shown to enhance the attraction of male moths to female sex pheromones. science.govamazonaws.com

Comparative SAR Analysis with Related Hexenyl Esters and Phenylacetates

To fully understand the structure-activity relationship of this compound, it is useful to compare it with structurally similar esters. This analysis highlights how modifications to either the alcohol or the acid moiety systematically alter its sensory and biological profile.

Comparison with Other cis-3-Hexenyl Esters

Changing the acid group while retaining the cis-3-hexenyl alcohol backbone has a profound effect on the odor profile. The bulky, aromatic phenylacetate group in this compound gives it a complex, sweet, and floral character that is absent in simpler alkyl esters.

| Compound Name | Structure of Acid Moiety | Resulting Odor Profile |

| This compound | Phenylacetate | Mild, sweet, green, rosy, mossy, floral, honey. thegoodscentscompany.comchemicalbook.com |

| cis-3-Hexenyl Acetate | Acetate | Sharp, intense green, grassy, fruity. thegoodscentscompany.commdpi.com |

| cis-3-Hexenyl Butyrate (B1204436) | Butyrate | Fruity, green. dpi.qld.gov.au |

| cis-3-Hexenyl Hexanoate | Hexanoate | Sweet, fruity, waxy, tropical fruit. |

This table illustrates how the complexity and character of the scent change with the acid moiety attached to the cis-3-hexenol backbone.

The comparison shows a clear trend: as the acid chain changes from a simple acetate to the larger phenylacetate, the odor shifts from a sharp, purely "green" note to a much softer, sweeter, and more floral fragrance. The phenyl group is essential for introducing the honey and rosy characteristics.

Comparison with Other Phenylacetate Esters

| Compound Name | Structure of Alcohol Moiety | Resulting Odor Profile |

| This compound | cis-3-Hexenol | Green, floral, honey, sweet. thegoodscentscompany.comchemicalbook.com |

| Methyl Phenylacetate | Methanol | Floral, honey, sweet, jasmine. nih.gov |

| Ethyl Phenylacetate | Ethanol | Honey, sweet, floral, cocoa. mdpi.com |

| Benzyl Acetate | Benzyl Alcohol | Powerful floral, jasmine, fruity. |

This comparison reveals that the defining "green" and "leafy" top-notes of this compound are exclusively contributed by the cis-3-hexenyl alcohol portion. While other small alcohol esters of phenylacetic acid are powerfully floral and sweet, they lack this specific green character. Therefore, the unique sensory identity of this compound is a synergistic outcome of its two constituent parts: the "green" from the alcohol and the "sweet-floral" from the acid.

Synthesis and Biological Activity of Derivatives and Analogs of Cis 3 Hexenyl Phenylacetate

Design and Synthetic Strategies for Novel Analogs

The design of novel analogs of cis-3-hexenyl phenylacetate (B1230308) is primarily driven by the goal of modifying its olfactory and biological properties. The core structure of cis-3-hexenyl phenylacetate offers several sites for chemical modification: the phenyl ring, the acetate (B1210297) linker, and the hexenyl chain. Strategic alterations at these positions can influence the molecule's size, shape, polarity, and flexibility, thereby affecting its interaction with biological receptors.

Modification of the Phenyl Ring: One common strategy involves the introduction of various substituents onto the phenyl ring. This can modulate the electronic and steric properties of the molecule. For instance, the synthesis of analogs with electron-donating (e.g., methoxy, hydroxyl) or electron-withdrawing (e.g., halo, nitro) groups on the phenyl ring can be achieved through the esterification of cis-3-hexen-1-ol (B126655) with the corresponding substituted phenylacetic acids. The synthesis of 4-hydroxyphenylacetic acid (HPA) derivatives, for example, has been explored to enhance antioxidant and antimicrobial activities. Transesterification reactions using lipases, such as Candida antarctica lipase (B570770) B, have been employed to synthesize phenolic lipids from HPA and triglycerides, indicating a viable enzymatic route for creating novel analogs with enhanced solubility and bioactivity. researchgate.net